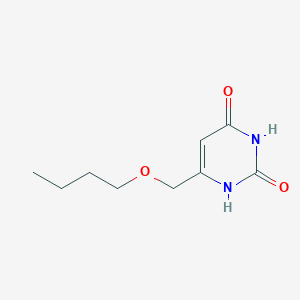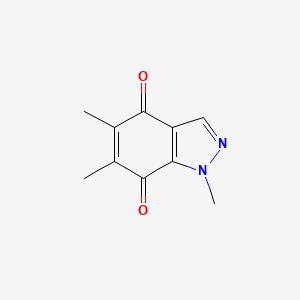
(2R,6S)-1-chloro-2,6-diphenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-1-chloro-2,6-diphenylpiperidine is a chiral compound with two stereocenters It is a member of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of (2R,6S)-1-chloro-2,6-diphenylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diphenylpiperidine with thionyl chloride, which introduces the chlorine atom at the 1-position. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2R,6S)-1-chloro-2,6-diphenylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,6S)-1-chloro-2,6-diphenylpiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6S)-1-chloro-2,6-diphenylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2R,6S)-1-chloro-2,6-diphenylpiperidine can be compared with other similar compounds such as (2R,6R)-1-chloro-2,6-diphenylpiperidine and (2S,6S)-1-chloro-2,6-diphenylpiperidine. These compounds have different stereochemistry, which can lead to variations in their chemical and biological properties. The unique combination of stereocenters in this compound makes it distinct and potentially more suitable for certain applications.
Properties
CAS No. |
88365-67-7 |
|---|---|
Molecular Formula |
C17H18ClN |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
(2S,6R)-1-chloro-2,6-diphenylpiperidine |
InChI |
InChI=1S/C17H18ClN/c18-19-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17+ |
InChI Key |
HVKIPVFLWGMTHH-CALCHBBNSA-N |
Isomeric SMILES |
C1C[C@@H](N([C@@H](C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C(C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)


![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)



